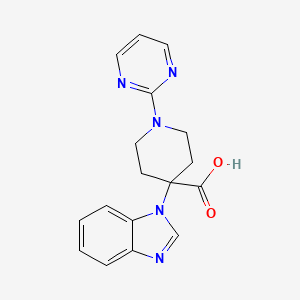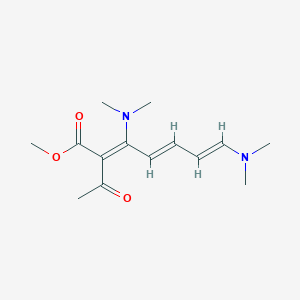![molecular formula C19H23N3O4S B5403855 2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. This compound is commonly referred to as a selective serotonin reuptake inhibitor (SSRI) and has been found to have significant effects on the central nervous system. In
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
HMS1605A14: has been explored for its potential as an acetylcholinesterase inhibitor (AChEI) , which is a class of compounds used in the treatment of Alzheimer’s disease (AD). AChEIs work by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine, thereby increasing its levels and potentially improving cognitive function in AD patients .
Antiviral Activity
Derivatives of HMS1605A14 have shown promise in antiviral research. Indole derivatives, which share a similar structural motif with HMS1605A14, have been reported to possess antiviral properties against a range of RNA and DNA viruses. This suggests that HMS1605A14 could be a valuable scaffold for developing new antiviral agents .
Anticancer Research
The structural framework of HMS1605A14 is also found in compounds with anticancer activity. Research into indole derivatives, which are structurally related to HMS1605A14, has revealed that these compounds can exhibit potent anticancer effects. This indicates that HMS1605A14 may have applications in the development of new cancer therapies .
Conducting Polymers
HMS1605A14: could be utilized in the field of conducting polymers. Similar compounds have been used in solar cells and organic light-emitting diodes (OLEDs). The potential of HMS1605A14 to form nanocomposites with carbon nanotubes suggests its applicability in creating efficient electronic and optoelectronic devices .
Neurotransmitter Modulation
Given its role as an AChEI, HMS1605A14 may also be involved in modulating neurotransmitter levels. By inhibiting acetylcholinesterase, HMS1605A14 could enhance cholinergic transmission, which is crucial for learning and memory processes. This application could extend beyond AD treatment to other neurological conditions where cholinergic deficits are implicated .
Sensor Development
The chemical structure of HMS1605A14 indicates potential use in sensor technology. Similar compounds have been incorporated into nanocomposites for gas sensors. HMS1605A14 could be explored for its sensitivity to various gases or biological markers, contributing to the development of novel sensing devices .
Pharmacological Research
HMS1605A14: may serve as a lead compound in pharmacological research due to its diverse biological activities. Its potential effects on various biological targets make it a candidate for high-throughput screening in drug discovery programs, aiming to identify new therapeutic agents .
Environmental Monitoring
Lastly, the application of HMS1605A14 in environmental monitoring should not be overlooked. Its potential as a sensor and its interaction with biological systems could make it useful in detecting environmental pollutants and assessing their impact on ecosystems .
Propriétés
IUPAC Name |
2-methoxy-N-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-27(24,25)18-14-15(8-9-17(18)26-2)19(23)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,14,20H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMOOCVIQQZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5403807.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)